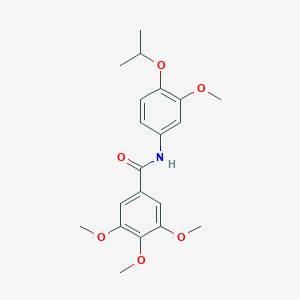
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide, also known as IBTM, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. Additionally, this compound has been found to have antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide. One area of research that could be explored is the development of new cancer treatments based on this compound. Additionally, further research could be done to understand the mechanism of action of this compound and to identify potential side effects. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide involves the reaction of 4-isopropoxy-3-methoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallizations to obtain a pure sample of this compound.
Scientific Research Applications
N~1~-(4-isopropoxy-3-methoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of pain and inflammation. This compound has been found to have anti-inflammatory properties and has been shown to reduce pain in animal models.
This compound has also been studied for its potential use in cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in the treatment of certain types of cancer.
properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-methoxy-4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C20H25NO6/c1-12(2)27-15-8-7-14(11-16(15)23-3)21-20(22)13-9-17(24-4)19(26-6)18(10-13)25-5/h7-12H,1-6H3,(H,21,22) |
InChI Key |
XNEFVJOEKNAWNI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-{4-[(4-Amino-6-morpholino-1,3,5-triazin-2-yl)methoxy]phenyl}-1-propanone](/img/structure/B263198.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)
![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)
![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)